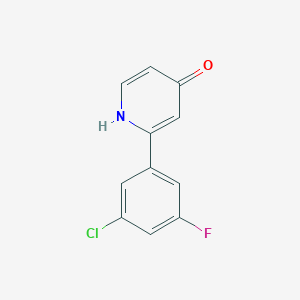
2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a 3-chloro-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-5-fluoroaniline and 4-pyridone.
Coupling Reaction: The 3-chloro-5-fluoroaniline is coupled with 4-pyridone under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-150°C) with a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the halogenated phenyl ring, potentially removing the chlorine or fluorine substituents.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Dehalogenated derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one depends on its specific application:
Biological Activity: It may act by inhibiting specific enzymes or binding to receptors, disrupting normal cellular processes.
Material Science: In electronic applications, it functions by facilitating charge transfer or light emission through its conjugated system.
Comparison with Similar Compounds
- 2-Chloro-5-fluoropyridine
- 2-Chloro-5-fluoropyrimidine
- 3-Chloro-5-fluoroaniline
Comparison:
- 2-Chloro-5-fluoropyridine and 2-Chloro-5-fluoropyrimidine share similar halogenated aromatic structures but differ in their core heterocycles, which can influence their reactivity and applications.
- 3-Chloro-5-fluoroaniline is a precursor in the synthesis of 2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one and shares similar functional groups but lacks the pyridinone ring, making it less versatile in certain applications.
This compound stands out due to its unique combination of a halogenated phenyl ring and a pyridinone core, offering a balance of reactivity and stability that is valuable in various fields of research and industry.
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-8-3-7(4-9(13)5-8)11-6-10(15)1-2-14-11/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUNWBYJNSOQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692605 |
Source


|
| Record name | 2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-91-7 |
Source


|
| Record name | 2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













